(S)-3-Amino-6-(Boc-amino)hexanoic Acid
Description
Contextualization within Unnatural and Non-Proteinogenic Amino Acids in Chemical Research
In the vast landscape of chemical research, amino acids are fundamental building blocks of life, with twenty standard proteinogenic amino acids encoded by the genetic code. numberanalytics.com However, the field has expanded significantly to include unnatural or non-proteinogenic amino acids—those not naturally incorporated into proteins during ribosomal synthesis. These novel amino acids offer immense structural diversity and are pivotal in modern drug discovery and protein engineering. scripps.edu
Unnatural amino acids like (S)-3-Amino-6-(Boc-amino)hexanoic acid are introduced into peptides or other molecular frameworks through chemical synthesis. Their unique structures can bestow novel chemical and physical properties upon the resulting molecules. A key advantage is their ability to enhance resistance to enzymatic degradation, as they are not recognized by the cellular machinery that typically breaks down natural amino acids, thus potentially increasing the biological half-life of peptide-based drugs. scripps.edu The incorporation of these synthetic units allows for the creation of molecules with enhanced stability, modified activity, and new functionalities, opening new frontiers in medicinal chemistry and synthetic biology. numberanalytics.comdimensioncap.com
Significance of Beta-Amino Acids in Contemporary Synthetic Methodologies and Chemical Biology
This compound is structurally classified as a beta-amino acid, distinguished by the placement of its amino group on the beta-carbon (the third carbon from the carboxyl group). numberanalytics.comnih.gov This structural feature is a departure from the alpha-amino acids that constitute natural proteins. The significance of beta-amino acids in contemporary science is multifaceted and profound.
In chemical biology and medicinal chemistry, beta-amino acids are crucial building blocks for creating peptidomimetics. nih.govhilarispublisher.comresearchgate.net Peptides constructed from beta-amino acids, known as β-peptides, are known to fold into stable and predictable secondary structures, such as helices and sheets, similar to their α-peptide counterparts. hilarispublisher.comresearchgate.net A critical advantage of β-peptides is their remarkable stability against proteolysis—degradation by enzymes—which is a major limitation for therapeutic α-peptides. nih.govacs.orgresearchgate.net This enhanced stability makes them attractive candidates for drug development. numberanalytics.comchiroblock.com Furthermore, beta-amino acids and their derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and hypoglycemic properties. numberanalytics.comhilarispublisher.com
| Property | Significance in Synthetic Methodologies & Chemical Biology |
| Structural Backbone | Amino group on the beta-carbon leads to a more flexible backbone compared to alpha-amino acids. |
| Proteolytic Stability | Incorporation into peptides confers significant resistance to enzymatic degradation. nih.govacs.org |
| Secondary Structures | Beta-peptides can form stable, well-defined secondary structures (helices, sheets). hilarispublisher.com |
| Biological Activity | Serve as key components in biologically active natural products and pharmaceuticals. researchgate.netchiroblock.com |
| Pharmacokinetics | Can be used to improve the properties of peptide-based drug candidates. numberanalytics.com |
Overview of the Compound's Stereochemical Importance in Chiral Synthesis
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in organic synthesis, particularly when biological activity is concerned. numberanalytics.com The "(S)" designation in this compound indicates a specific, defined stereochemistry at the C-3 chiral center. This precise spatial arrangement is not a trivial detail; it is of paramount importance in chiral synthesis.
Chiral synthesis, or asymmetric synthesis, focuses on the selective production of a single stereoisomer of a chiral molecule. The biological activity of many pharmaceuticals is highly dependent on their stereochemistry, as molecular targets like enzymes and receptors are themselves chiral. Consequently, different enantiomers of a drug can have vastly different effects.
For beta-amino acids, the potential for stereochemical diversity is even greater than for alpha-amino acids, as chirality can exist at both the alpha and beta carbons, leading to multiple possible diastereoisomers. nih.gov This expanded stereochemical space provides vast opportunities for molecular design. nih.gov The use of an enantiomerically pure building block like this compound is critical in chiral synthesis for several reasons:
Stereochemical Control: It allows chemists to introduce a specific stereocenter into a target molecule with high fidelity, avoiding the formation of unwanted stereoisomers.
Biological Specificity: The defined (S)-configuration is essential for ensuring the correct "fit" with biological targets, thereby maximizing therapeutic efficacy and minimizing potential off-target effects.
Synthetic Efficiency: Starting with a stereochemically pure material eliminates the need for difficult and often costly separation of stereoisomers later in the synthetic sequence.
In essence, the stereochemical purity of this compound is a key attribute that makes it a valuable tool for the precise, rational design and synthesis of complex, biologically active molecules. numberanalytics.com
Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-6-4-5-8(12)7-9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDUAIKSZTULGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatives and Analogues of S 3 Amino 6 Boc Amino Hexanoic Acid
Structural Modifications and Functionalization Strategies
The functionalization of (S)-3-Amino-6-(Boc-amino)hexanoic acid can be approached by targeting its three main components: the hexanoic acid backbone, the unprotected C3-amino group, and the protected C6-amino group. These modifications allow for the synthesis of a diverse library of compounds with varied physicochemical properties.
The hexanoic acid backbone provides a flexible six-carbon chain that can be systematically modified to alter the molecule's conformation and biological function. Inserting an additional methylene (B1212753) unit into the backbone of an amino acid is a common strategy in peptidomimetics to enhance metabolic stability against proteases. illinois.eduwisc.edu Strategies for backbone alteration often involve synthesizing the molecule from precursors that already contain the desired modifications.
Key modifications to the hexanoic acid backbone include:
Introduction of Substituents: Alkyl, aryl, or hydroxyl groups can be introduced at various positions along the carbon chain to create steric hindrance, introduce new interaction points, or alter hydrophobicity.
Conformational Constraints: The flexibility of the hexyl chain can be restricted by incorporating cyclic structures, such as cyclopropane (B1198618) or cyclobutane (B1203170) rings, or by introducing double or triple bonds. These constraints are crucial for locking the molecule into a specific bioactive conformation.
Chain Homologation or Truncation: The length of the carbon backbone can be extended or shortened to optimize the spacing between the functional groups, which is critical for interactions with biological targets.
These modifications can profoundly impact how the molecule folds and interacts with its biological targets, as side chain-backbone interactions are crucial in stabilizing desired conformations. nih.govnih.gov
The presence of two distinct amino groups—one free and one protected—allows for selective functionalization. The unprotected primary amino group at the C3 position is a versatile nucleophile, while the C6-amino group is masked by a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be removed with acid. nih.govlibretexts.org
Reactions of the Unprotected C3-Amino Group: The C3-amino group is readily available for a variety of chemical transformations, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a fundamental reaction for incorporating the molecule into peptide chains. researchgate.net
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Modifications involving the C6-(Boc-amino) Group: The Boc protecting group is stable to most nucleophiles and bases, allowing for selective reactions at other sites. organic-chemistry.org However, it can be strategically removed to expose the C6-primary amine for further functionalization. The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). nih.govfishersci.co.ukrsc.org Once deprotected, the newly freed C6-amino group can undergo the same set of reactions as the C3-amino group, enabling the synthesis of bifunctionalized derivatives.
The table below summarizes common reactions for the amino groups.
| Reaction Type | Reagent Example | Functional Group Formed | Target Amine |
| Acylation | Acetyl Chloride | Amide | C3-NH₂ or deprotected C6-NH₂ |
| Alkylation | Benzaldehyde, NaBH₄ | Secondary Amine | C3-NH₂ or deprotected C6-NH₂ |
| Sulfonylation | Tosyl Chloride | Sulfonamide | C3-NH₂ or deprotected C6-NH₂ |
| Urea Formation | Phenyl Isocyanate | Urea | C3-NH₂ or deprotected C6-NH₂ |
| Boc Deprotection | Trifluoroacetic Acid (TFA) | Primary Amine | C6-NH(Boc) |
Stereochemical Influence on Derivative Design and Reactivity
The (S)-configuration at the C3 position is a critical determinant of the molecule's three-dimensional structure and, consequently, its biological activity. The stereocenter dictates the spatial orientation of the amino group, the carboxylic acid, and the side chain, which influences how the molecule fits into enzyme active sites or receptor binding pockets.
During the synthesis of derivatives, controlling the stereochemistry is paramount. researchgate.net
Stereoselective Synthesis: Asymmetric synthesis methods are employed to ensure the desired (S)-enantiomer is produced with high purity. This can involve using chiral catalysts, auxiliaries, or starting from a chiral precursor.
Influence on Reactivity: The chiral center can direct the approach of reagents, leading to diastereoselective reactions at other positions on the molecule. For example, the formation of a new stereocenter on the backbone can be influenced by the existing C3-stereocenter.
Conformational Preference: The (S)-stereochemistry influences the preferred dihedral angles of the backbone, leading to specific folded structures (foldamers) when oligomerized. This predictable folding is essential for designing molecules that mimic the secondary structures of natural peptides, such as helices and turns. nih.gov
Syntheses starting from chiral precursors, such as protected (S)-amino acids, are common strategies to maintain stereochemical integrity throughout a reaction sequence. researchgate.net
Synthesis of Fluorinated Analogues: e.g., (S)-3-(Boc-amino)-6,6,6-trifluorohexanoic Acid
The incorporation of fluorine into amino acids is a widely used strategy in medicinal chemistry to modulate their properties. psu.edu Fluorination can enhance metabolic stability, increase binding affinity by participating in favorable electrostatic interactions, and alter the acidity or basicity of nearby functional groups. princeton.edu
The synthesis of fluorinated analogues of this compound, such as the terminal trifluoromethyl derivative, presents specific synthetic challenges. There is no direct evidence in the provided search results for the synthesis of (S)-3-(Boc-amino)-6,6,6-trifluorohexanoic Acid, but established methods for creating fluorinated amino acids can be applied. researchgate.netbeilstein-journals.org
Potential synthetic strategies could involve:
Starting from Fluorinated Building Blocks: A common approach is to use a commercially available or readily synthesized precursor that already contains the trifluoromethyl group. For example, a multi-step synthesis could start from a trifluorinated alkyl halide which is used to build the hexanoic acid chain.
Late-Stage Fluorination: Introducing the fluorine atoms at a later stage of the synthesis. However, direct trifluoromethylation of an unactivated C-H bond at the C6 position is challenging. More feasible methods often involve the oxidation of a precursor followed by reaction with a fluorinating agent like DAST (diethylaminosulfur trifluoride). psu.edu
A related compound, (S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid, illustrates a different approach where a trifluoroacetyl group is attached to the terminal amine, rather than trifluorinating the carbon backbone itself. nih.gov
Incorporation of Different Protecting Groups: e.g., Benzyl (B1604629) carbamate (B1207046) (Cbz) derivatives
The choice of protecting groups is critical in the synthesis of complex molecules with multiple functional groups. libretexts.org While the Boc group is widely used for amine protection due to its stability and ease of removal under acidic conditions, other protecting groups can be employed to achieve different synthetic goals. nih.govorganic-chemistry.org An important concept in protecting group strategy is "orthogonality," where one protecting group can be removed under conditions that leave another intact. nih.govuniurb.it
The Benzyl carbamate (Cbz or Z) group is a common alternative to Boc. masterorganicchemistry.com It is typically installed using benzyl chloroformate (Cbz-Cl) and is stable to the acidic conditions used to remove Boc groups. organic-chemistry.orgtotal-synthesis.com The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which does not affect the Boc group. masterorganicchemistry.com
This orthogonality allows for the selective deprotection and functionalization of the two amino groups in a 3,6-diaminohexanoic acid scaffold. For instance, one could synthesize (S)-3-(Cbz-amino)-6-(Boc-amino)hexanoic acid. In this molecule:
Treatment with an acid like TFA would selectively remove the Boc group at C6, allowing for modification at this position.
Subsequent catalytic hydrogenolysis would remove the Cbz group at C3, enabling a second, different modification.
This strategy provides precise control over the synthesis of complex, differentially functionalized derivatives.
The following table compares the properties of the Boc and Cbz protecting groups.
| Property | Boc (tert-butyloxycarbonyl) | Cbz (Benzyl carbamate) |
| Installation Reagent | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Cleavage Condition | Strong Acid (e.g., TFA) fishersci.co.uk | Catalytic Hydrogenolysis (H₂/Pd) masterorganicchemistry.com |
| Stability | Stable to base and hydrogenolysis nih.gov | Stable to mild acid and base rsc.org |
| Byproducts of Cleavage | Isobutylene and CO₂ | Toluene and CO₂ |
Applications in Academic Chemical Synthesis and Chemical Biology Research
Role as a Chiral Building Block
The inherent chirality of (S)-3-Amino-6-(Boc-amino)hexanoic acid makes it an invaluable asset in stereoselective synthesis. Chiral building blocks are fundamental components in the synthesis of natural products and pharmaceuticals, as the biological activity of these molecules is often dictated by their specific three-dimensional arrangement.
Facilitation of Asymmetric Synthesis
In asymmetric synthesis, chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. This compound, with its defined stereocenter, can act as a chiral auxiliary, guiding the formation of new stereocenters in a predictable manner. For example, the chiral backbone can influence the facial selectivity of reactions at adjacent prochiral centers, leading to the diastereoselective formation of one stereoisomer over another. This approach is particularly useful in the synthesis of β-lactams and other heterocyclic compounds where stereochemistry is critical for biological activity. The use of chiral β-amino esters in diastereoselective Mannich-type reactions to produce β-amino carbonyl compounds with high stereocontrol is a well-established strategy. Although direct examples employing this compound as the chiral auxiliary in such reactions are not prominently reported, the principle remains a key application for chiral β-amino acids.
Application in Peptidomimetic Design and Synthesis
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity. This compound is a valuable tool in this field due to its ability to introduce conformational constraints and alter the three-dimensional structure of peptide chains.
Design of Conformational Restraints in Peptidomimetics
The incorporation of β-amino acids like this compound into a peptide backbone can induce specific secondary structures, such as β-turns and helices. nih.gov These defined conformations are often crucial for the biological activity of peptides, as they dictate the spatial presentation of side chains for receptor binding. The substitution of a natural α-amino acid with a β-amino acid alters the spacing of the side chains and the hydrogen bonding patterns within the peptide backbone, leading to a more constrained and predictable structure. For example, simple dipeptides cyclized with 6-aminohexanoic acid derivatives have been studied as models for β-turns, which are common secondary structure motifs in proteins. nih.gov The flexible yet constrained nature of the hexanoic acid chain in this compound can be exploited to create stable turn structures in peptidomimetics.
Exploration of Enzyme Inhibitors and Transition State Analogues
The structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors. The spacing of the functional groups can be tailored to mimic the transition state of an enzymatic reaction, leading to potent and selective inhibition. Transition state analogues are powerful tools in drug discovery as they bind to the enzyme's active site with high affinity. the-scientist.com
Derivatives of the related compound, 6-aminohexanoic acid, have been shown to act as inhibitors of serine proteases like plasmin. nih.gov For instance, peptides containing 6-aminohexanoic acid have been synthesized and evaluated as plasmin inhibitors, demonstrating that these derivatives can interact with the active site of the enzyme. nih.gov The chiral center in this compound can be exploited to achieve stereospecific interactions with the enzyme's active site, potentially leading to increased potency and selectivity. The design of transition state mimics often involves creating a stable molecule that geometrically and electronically resembles the fleeting transition state of a substrate. The flexible hexanoic acid backbone of this compound can be functionalized to present key interacting groups in a spatial arrangement that mimics the tetrahedral intermediate of serine protease catalysis, for example.
Below is a table summarizing the applications of this compound and its derivatives in research:
| Application Area | Specific Use | Key Structural Feature Utilized |
| Chiral Building Block | Construction of Complex Molecules | Chirality, Orthogonally Protected Functional Groups |
| Facilitation of Asymmetric Synthesis | Defined Stereocenter | |
| Peptidomimetic Design | Design of Conformational Restraints | β-Amino Acid Backbone |
| Altering Peptide Tertiary Structure | Unnatural Amino Acid Structure | |
| Enzyme Inhibitors | Mimicry of Substrate/Transition State | |
| Transition State Analogues | Spacing and Orientation of Functional Groups |
Utilization as Molecular Scaffolds for Biologically Active Structures
The bifunctional nature of this compound, combined with its inherent flexibility, makes it an attractive scaffold for the construction of biologically active molecules. nih.govresearchgate.net The presence of a carboxylic acid and a Boc-protected amine allows for sequential and controlled chemical modifications, enabling the synthesis of complex structures.
One significant application lies in the creation of constrained peptides and peptidomimetics. The incorporation of this β-amino acid can induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. nih.gov Simple dipeptides, when cyclized with 6-aminohexanoic acid derivatives, have been successfully used as models to study these important structural motifs. nih.gov This conformational constraint can enhance the metabolic stability and bioavailability of peptide-based therapeutics by reducing their susceptibility to proteolysis. nih.gov
The hydrophobic and flexible chain of the hexanoic acid backbone provides a versatile spacer element in the design of various bioactive compounds. nih.govresearchgate.net Researchers have utilized this scaffold to synthesize molecules with improved properties, such as enhanced cell permeability. For instance, cyclic peptides incorporating this unit have shown an increased ability to penetrate cell monolayers, a critical factor for drug efficacy. nih.gov
Table 1: Examples of Biologically Active Structures Utilizing 6-Aminohexanoic Acid Scaffolds
| Molecule Type | Structural Role of 6-Aminohexanoic Acid | Observed or Potential Biological Advantage | Reference |
| Cyclic Peptides | Induces β-turn conformations | Improved metabolic stability and cell permeability | nih.gov |
| Peptide Dimers | Forms supramolecular β-sheets via hydrogen bonding | Potential for creating novel biomaterials | nih.gov |
| Dendrimer Conjugates | Modifies hydrophobicity and flexibility of the core structure | Enhanced drug delivery properties | nih.gov |
Function as a Linker in Molecular Conjugation and Bioconjugation Studies
The use of this compound and its derivatives as linkers is a cornerstone of their application in chemical biology. researchgate.net The defined length and flexibility of the six-carbon chain allow for the spatial separation of different molecular entities, which is often essential for maintaining their individual functions. nih.govresearchgate.net
A prominent area of application is in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedkoo.commedchemexpress.cn PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Boc-6-aminohexanoic acid is a commonly used building block for the synthesis of the linker component of PROTACs. medchemexpress.commedkoo.commedchemexpress.cn The terminal carboxylic acid can be readily coupled to an amine-containing ligand for the E3 ligase, while the Boc-protected amine can be deprotected to allow for attachment to the target protein ligand. medkoo.comchemicalbook.com
In addition to PROTACs, this compound serves as a versatile linker in a variety of bioconjugation applications. nih.gov These include the attachment of fluorescent dyes, biotin (B1667282), or other reporter molecules to peptides and proteins for use in diagnostic assays and imaging studies. The ability to control the site of attachment through the use of protecting groups is a key advantage in these applications. nih.gov
Table 2: Properties of Boc-6-Aminohexanoic Acid Relevant to its Use as a Linker
| Property | Description | Significance in Bioconjugation | Reference |
| Chain Length | Six-carbon alkyl chain | Provides spatial separation between conjugated molecules | nih.govresearchgate.net |
| Flexibility | Rotatable single bonds | Allows for optimal orientation of conjugated partners for interaction | nih.govresearchgate.net |
| Bifunctionality | Carboxylic acid and protected amine | Enables sequential and site-specific conjugation | medkoo.comchemicalbook.com |
| Solubility | Soluble in many organic solvents | Facilitates its use in a wide range of chemical reactions | chemicalbook.com |
Integration into Noncanonical Amino Acid Research Tools for Protein Studies
The incorporation of noncanonical amino acids (ncAAs) into proteins is a powerful tool for probing and engineering protein function. nih.govnih.gov this compound, as a modified amino acid, falls within this class of research tools. While direct ribosomal incorporation of this specific compound is not widely reported, its structural motifs are relevant to the field.
The general strategy for incorporating ncAAs into proteins involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the ncAA and a unique codon, often a stop codon like amber (TAG). nih.gov This allows for the site-specific insertion of the ncAA into a protein of interest.
Derivatives of 6-aminohexanoic acid have been synthesized and used in peptide synthesis to create novel peptide structures with altered properties. nih.govnih.gov For example, peptides containing ε-aminocaproic acid (EACA), the unprotected form of 6-aminohexanoic acid, have been synthesized to study their potential as enzyme inhibitors. nih.govnih.gov
The introduction of amino acids with longer side chains, such as 6-aminohexanoic acid derivatives, can be used to probe protein structure and dynamics. researchgate.net These "long-chain" amino acids can be used to introduce chemical handles for bioconjugation, such as azides or alkynes for click chemistry, or to create photo-crosslinkers to study protein-protein interactions. researchgate.net
Table 3: Key Concepts in Noncanonical Amino Acid Research
| Concept | Description | Relevance to this compound | Reference |
| Genetic Code Expansion | A technique to incorporate ncAAs into proteins at specific sites. | Provides the methodological framework for potentially using derivatives of this compound in protein engineering. | nih.gov |
| Orthogonal Translation System | An engineered aminoacyl-tRNA synthetase/tRNA pair that is specific for an ncAA and a unique codon. | A prerequisite for the site-specific ribosomal incorporation of novel amino acids. | nih.gov |
| Bioorthogonal Chemistry | Chemical reactions that can occur in living systems without interfering with native biochemical processes. | Functional groups introduced via ncAAs can be used for bioorthogonal labeling and conjugation. | acs.org |
Theoretical and Computational Studies Pertaining to S 3 Amino 6 Boc Amino Hexanoic Acid
Conformational Analysis and Molecular Modeling of the Compound and its Derivatives
Conformational analysis is a cornerstone of molecular modeling, as the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For a flexible molecule like (S)-3-Amino-6-(Boc-amino)hexanoic acid, which possesses multiple rotatable bonds, understanding its conformational landscape is crucial.
Molecular mechanics (MM) force fields, such as AMBER or CHARMM, are commonly employed to perform conformational searches. nih.gov These methods can identify low-energy conformers in the gas phase or in a simulated solvent environment. For the tert-butoxycarbonyl (Boc) protecting group, studies have shown that the geometry of the urethane (B1682113) moiety is well-defined, though it has greater conformational flexibility compared to other protecting groups. nih.gov This flexibility, coupled with the flexible hexanoic acid backbone, would likely result in a multitude of accessible conformations for this compound.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.gov An MD simulation would reveal not only the preferred conformations but also the transitions between them, offering insights into the molecule's flexibility and how it might adapt its shape to interact with a biological target. nih.govnih.gov Key dihedral angles, such as those around the Cα-Cβ bond and along the hexanoic acid chain, would be of particular interest.
| Computational Method | Application to this compound | Expected Insights |
| Molecular Mechanics (MM) | Identification of low-energy conformers. | Preferred 3D structures of the molecule. |
| Conformational Search | Systematic exploration of the potential energy surface. | A landscape of stable and metastable conformations. |
| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Understanding of flexibility, conformational transitions, and solvent effects. |
Quantum Chemical Calculations of Reactivity and Selectivity in Synthetic Pathways
Quantum chemical methods, such as Density Functional Theory (DFT), provide a powerful lens through which to examine the electronic structure of a molecule and, by extension, its reactivity. nih.govmdpi.com For this compound, DFT calculations could be employed to understand various aspects of its chemical behavior.
One key application would be in elucidating the mechanisms of its synthesis. For instance, in the introduction of the Boc protecting group, DFT could model the transition state of the reaction, helping to explain the observed regioselectivity and stereoselectivity. researchgate.net Similarly, in reactions involving the carboxylic acid or the free amino group, quantum chemical calculations can predict the most likely sites of reaction by analyzing properties such as atomic charges, electrostatic potentials, and frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net
These calculations can also provide insights into the molecule's stability and the relative energies of different isomers or conformers. longdom.org The calculated vibrational frequencies from DFT can be compared with experimental infrared and Raman spectra to confirm the structure of the synthesized compound. nih.gov
| Quantum Chemical Property | Relevance to this compound |
| Mulliken Atomic Charges | Indicates the distribution of electron density and potential reactive sites. |
| Molecular Electrostatic Potential (MEP) | Visualizes regions of positive and negative electrostatic potential, guiding understanding of intermolecular interactions. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and shapes of the highest occupied and lowest unoccupied molecular orbitals indicate susceptibility to nucleophilic or electrophilic attack. |
| Transition State Calculations | Elucidates reaction mechanisms and predicts activation energies, providing insight into reaction kinetics and selectivity. |
In Silico Design of Novel Analogues for Targeted Applications
This compound can be viewed as a scaffold that can be modified to create novel analogues with tailored properties. In silico design methodologies are instrumental in this process, allowing for the virtual screening of large libraries of compounds and the rational design of new molecules. nih.govnih.gov
Given that 6-aminohexanoic acid is often used as a flexible linker in biologically active structures, one could envision designing analogues of this compound for similar purposes. nih.gov Computational tools can be used to model the incorporation of this and related linkers into larger molecules, such as peptides or drug conjugates, to optimize their spacing and flexibility. acs.orgigem.org
Structure-based drug design (SBDD) approaches could be employed if a specific biological target is identified. prismbiolab.com A library of virtual analogues could be docked into the active site of the target protein to predict binding affinities and modes. nih.gov This would allow for the prioritization of analogues for synthesis and biological testing. Ligand-based approaches, such as pharmacophore modeling, could also be used if a set of known active compounds is available. nih.gov
| In Silico Design Approach | Application for this compound Analogues |
| Virtual Screening | High-throughput docking of a virtual library of analogues against a biological target. |
| Pharmacophore Modeling | Identifying the key chemical features required for biological activity to guide the design of new molecules. |
| De Novo Design | Computational generation of novel molecular structures that fit a target's active site. |
Structure-Activity Relationship (SAR) Studies via Computational Approaches (conceptual)
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. oncodesign-services.com While no direct SAR studies for this compound are readily available, a conceptual framework for a computational SAR investigation can be outlined.
A hypothetical SAR study would begin with the synthesis and biological evaluation of a series of analogues of this compound. These analogues could feature modifications at various positions, such as:
Substitution on the hexanoic acid backbone.
Replacement of the Boc group with other protecting groups.
Modification of the carboxylic acid or amino functionalities.
Once biological activity data is obtained, computational methods can be used to build a Quantitative Structure-Activity Relationship (QSAR) model. acs.org QSAR models are mathematical equations that correlate the chemical structures of compounds with their biological activities. acs.org This is achieved by calculating a set of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.
Statistical methods, such as multiple linear regression or partial least squares, are then used to build the QSAR model. acs.org A validated QSAR model can then be used to predict the biological activity of novel, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. oncodesign-services.com
| SAR/QSAR Step | Computational Tools and Techniques |
| Analogue Design | In silico modification of the lead structure. |
| Descriptor Calculation | Software to compute 2D and 3D molecular descriptors. |
| Model Building | Statistical software for regression analysis (e.g., PLS, kNN). acs.org |
| Model Validation | Internal and external validation techniques to assess the predictive power of the model. |
| Prediction | Use of the validated model to predict the activity of new, virtual compounds. |
Future Research Directions and Emerging Trends
Expansion of Synthetic Methodologies for Enhanced Efficiency and Scalability
The advancement of research and application of (S)-3-Amino-6-(Boc-amino)hexanoic acid is fundamentally linked to the development of efficient and scalable synthetic routes. While classical methods like the Arndt-Eistert homologation of α-amino acids provide a basis, future efforts are likely to focus on greener and more atom-economical strategies. numberanalytics.com
One promising avenue is the use of biocatalysis. Engineered enzymes, such as ω-transaminases or aspartase mutants, could offer highly stereoselective pathways to chiral β-amino acids, reducing the reliance on complex purification steps to separate stereoisomers. whiterose.ac.uknih.gov The kinetic resolution of racemic β-amino acids using enzymes like lipases also presents an efficient method to obtain enantiomerically pure compounds. mdpi.com
Furthermore, asymmetric hydrogenation using chiral catalysts, such as rhodium-phosphine complexes, is a powerful technique for establishing the stereocenter at the C3 position with high enantioselectivity. researchgate.net The optimization of these catalytic systems for substrates similar to the precursors of this compound will be crucial for large-scale production. Research into novel green methodologies, perhaps avoiding hazardous reagents in favor of more sustainable alternatives, is also an active area of investigation for Boc-protected amino acids. researchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis (e.g., ω-transaminases) | High enantioselectivity, mild reaction conditions, green chemistry. | Enzyme engineering for substrate specificity and stability. |
| Asymmetric Hydrogenation | High efficiency, scalability, excellent enantiocontrol. | Development of novel chiral ligands and catalyst systems. |
| Enzymatic Kinetic Resolution | Access to high enantiomeric purity (>99% ee). mdpi.com | Optimization of enzyme selection and reaction conditions. |
| Green Chemistry Methodologies | Reduced environmental impact, safer reagents. | Replacement of traditional reagents with sustainable alternatives. researchgate.net |
Development of Novel Applications in Materials Science and Polymer Chemistry
The structural characteristics of this compound make it an attractive monomer for the synthesis of novel polymers and materials. The incorporation of β-amino acids into polymer backbones can impart unique conformational properties and enhanced stability against enzymatic degradation compared to traditional poly-alpha-peptides. nih.gov
Future research is expected to explore the use of this compound in creating "foldamers," which are oligomers that adopt specific, stable secondary structures similar to proteins. stanford.edu These β-peptide-based materials could have applications in areas such as biomimetic materials and nanotechnology. The flexible hexanoic acid chain, combined with the β-amino acid's propensity to form stable helical or sheet-like structures, offers a rich design space for new materials. acs.org
In polymer chemistry, this compound could serve as a monomer or a functional additive in the synthesis of biodegradable polymers. chemimpex.com Its integration into polyesters or polyamides could introduce functional handles for further modification or alter the material's physical properties, such as thermal stability and mechanical strength. Research into cell-adhesive materials is another emerging trend, where polymers containing β-amino acids have been shown to promote cell adhesion, opening avenues for new biomaterials in tissue engineering and medical implants. nih.gov
Interdisciplinary Research at the Interface of Synthetic Chemistry and Biological Systems
The intersection of synthetic chemistry and biology offers fertile ground for the application of novel molecules like this compound. A significant trend is the incorporation of non-natural amino acids into peptides to enhance their therapeutic properties. researchgate.net Introducing β-amino acids into peptide sequences can dramatically increase their resistance to proteolytic enzymes, a major hurdle in the development of peptide-based drugs. nih.gov
Synthetic biology, which combines engineering principles with biological systems, represents another exciting frontier. numberanalytics.com Custom-designed β-peptides or polymers derived from this compound could be used to construct novel biological circuits or to engineer proteins with new functionalities. numberanalytics.comnumberanalytics.com The ability to create synthetic oligomers with predictable structures and enhanced stability opens the door to applications ranging from drug delivery to the creation of artificial enzymes. researchgate.net
| Research Area | Potential Application of this compound |
| Medicinal Chemistry | Creation of proteolytically stable peptide drug analogues. acs.org |
| Peptidomimetics | Design of molecules that mimic protein secondary structures to inhibit biological interactions. |
| Synthetic Biology | Building blocks for novel biocompatible materials and engineered biological systems. numberanalytics.com |
| Drug Delivery | Component of self-assembling nanostructures for targeted therapeutic delivery. |
Exploration of New Functionalizations and Derivatizations for Advanced Chemical Probes
The bifunctional nature of this compound, with a carboxylic acid and a protected amine, makes it an ideal scaffold for the development of advanced chemical probes and bioconjugates. After selective deprotection of the Boc group, the resulting primary amine can be functionalized with a wide array of moieties, including fluorophores, biotin (B1667282) tags, or affinity labels.
One emerging trend is the use of such linker molecules in the synthesis of Proteolysis Targeting Chimeras (PROTACs). chemicalbook.commedchemexpress.com The hexanoic acid chain provides a flexible spacer to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of pathogenic proteins. medchemexpress.com
Furthermore, derivatization of the carboxylic acid or the terminal amine can be used to attach the molecule to solid supports for use in solid-phase synthesis or to create functionalized surfaces. nih.gov The development of novel derivatization techniques is crucial for expanding the utility of amino acids in various analytical and biochemical applications. waters.comsigmaaldrich.com The exploration of C-H functionalization on the hexyl chain could also open up new avenues for creating complex derivatives with tailored properties for use as highly specific molecular probes to investigate biological processes. acs.org
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for (S)-3-Amino-6-(Boc-amino)hexanoic Acid, and what are the critical steps for ensuring stereochemical purity?
- Methodological Answer : The synthesis often involves chiral auxiliaries or enantioselective methods. For example, tert-butyloxycarbonyl (Boc) protection is introduced early to shield the amine group during subsequent reactions. A key step is the resolution of enantiomers using chiral oxazolidinone precursors, as described in similar 2-aminohexanoic acid derivatives . Critical steps include:
-
Boc protection : Ensures amine group stability during coupling reactions.
-
Stereochemical control : Use of (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate as a chiral template to enforce (S)-configuration .
-
Purification : Recrystallization or chromatography to isolate the desired enantiomer.
- Data Table :
| Step | Yield (%) | Purity (HPLC) | Key Reagents |
|---|---|---|---|
| Boc Protection | 85–90 | ≥95% | Boc anhydride, DMAP |
| Chiral Resolution | 60–70 | ≥99% ee | Chiral oxazolidinone |
| Final Deprotection | 75–80 | ≥98% | TFA/CH₂Cl₂ |
Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Key techniques include:
- HPLC-MS : To confirm molecular weight (231.29 g/mol) and detect degradation products .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (melting point: 35–40°C; decomposition >200°C) .
- NMR Spectroscopy : Monitor Boc group integrity (e.g., tert-butyl peak at δ 1.4 ppm in ¹H NMR).
- Stability Data :
- Storage : Stable at 2–8°C for >12 months in anhydrous conditions.
- Degradation : Hydrolysis of the Boc group occurs at pH <2 or >10, releasing CO₂ and tert-butanol .
Advanced Research Questions
Q. What strategies are effective for incorporating this compound into peptide-based drug candidates while minimizing side reactions?
- Methodological Answer :
- Coupling Reagents : Use HBTU/HOBt or DIC/Oxyma for amide bond formation to reduce racemization .
- Solvent Optimization : Anhydrous THF or DMF improves coupling efficiency.
- In-situ Monitoring : Track reaction progress via FT-IR (disappearance of carboxylic acid peak at ~1700 cm⁻¹) .
Q. How can metabolic engineering approaches be adapted to biosynthesize this compound in microbial hosts?
- Methodological Answer :
- Host Selection : Engineered Clostridium sp. JS66 (known for hexanoic acid production) could be modified with heterologous aminotransferases and Boc-protection enzymes .
- Pathway Design :
Chain elongation : Overexpress thiolase (e.g., thlA) to extend acetyl-CoA to C6 intermediates .
Amination : Introduce aspB (aspartate aminotransferase) for amine group addition.
Boc Protection : Co-express a Boc-transferase (e.g., btaE from Bacillus spp.).
Q. What analytical methods resolve contradictions in reported bioactivity data for Boc-protected amino acid derivatives?
- Methodological Answer :
- Comparative Metabolomics : Use LC-MS/MS to profile metabolites in treated vs. control systems, as done in hexanoic acid-induced resistance studies .
- Isotopic Labeling : Track compound fate using ¹³C-labeled this compound to distinguish direct activity from metabolic byproducts .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent effects, impurity thresholds) .
Data Contradiction Analysis
Q. Why do reported yields for this compound vary across synthetic protocols?
- Key Factors :
- Starting Material Purity : Impurities in chiral auxiliaries reduce enantiomeric excess .
- Reaction Scale : Microscale reactions (<1 mmol) often report higher yields due to easier heat/QA control .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may accelerate Boc hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
